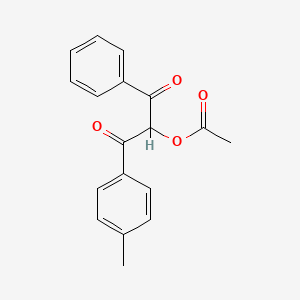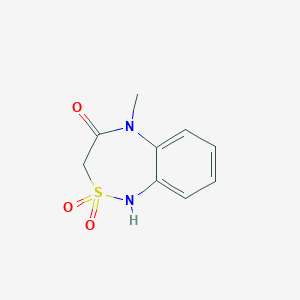
2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-methyl-, 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-methyl-, 2,2-dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. Compounds of this class are often studied for their potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-methyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using precursors such as o-aminothiophenol and appropriate carbonyl compounds under acidic or basic conditions.
Oxidation Reactions: Introducing the dioxide functionality through oxidation reactions using reagents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include continuous flow reactions, use of catalysts, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-methyl-, 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation to introduce additional functional groups.
Reduction: Reduction of the dioxide functionality to form different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Potential use in materials science, such as in the development of new polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-methyl-, 2,2-dioxide would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Affecting Cellular Pathways: Influencing signaling pathways or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazepines: Compounds with similar ring structures but different substituents.
Benzodiazepines: Known for their pharmacological activities, particularly as central nervous system depressants.
Thiadiazepines: Similar sulfur-containing heterocycles with potential biological activities.
Uniqueness
2,1,5-Benzothiadiazepin-4(3H)-one, 1,5-dihydro-5-methyl-, 2,2-dioxide is unique due to its specific ring structure and functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
61154-84-5 |
|---|---|
Fórmula molecular |
C9H10N2O3S |
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
5-methyl-2,2-dioxo-1H-2λ6,1,5-benzothiadiazepin-4-one |
InChI |
InChI=1S/C9H10N2O3S/c1-11-8-5-3-2-4-7(8)10-15(13,14)6-9(11)12/h2-5,10H,6H2,1H3 |
Clave InChI |
WPEYPNGLIUQTPN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CS(=O)(=O)NC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


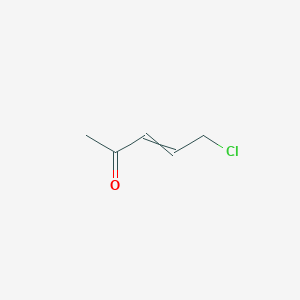


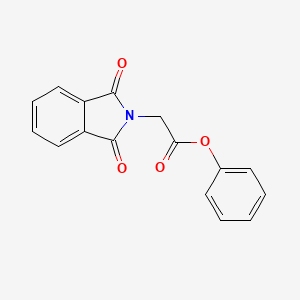
![3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine](/img/structure/B14603281.png)
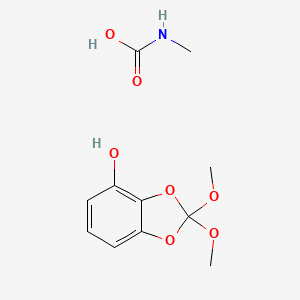
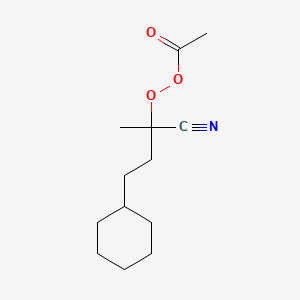

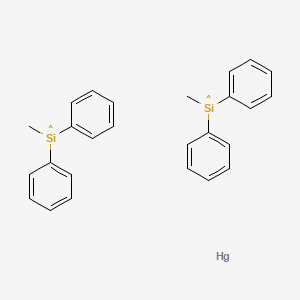
![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)

![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)
